N-({[2,4'-bipyridine]-4-yl}methyl)-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a bipyridine moiety linked to a pyrimidinone structure through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Bipyridine Moiety: Starting from pyridine derivatives, the bipyridine structure can be synthesized through coupling reactions such as the Suzuki-Miyaura cross-coupling.
Synthesis of the Pyrimidinone Core: The pyrimidinone structure can be synthesized from appropriate precursors like diketones and amidines under acidic or basic conditions.
Linking the Two Moieties: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bipyridine or pyrimidinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-([2,4’-bipyridin]-4-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, this compound might be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, such compounds could be used in the development of advanced materials, including organic semiconductors or catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific application. For example, as a ligand, it might interact with metal ions to form stable complexes, influencing catalytic activity. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with similar applications.
Pyrimidinone Derivatives: Compounds with similar pyrimidinone structures used in medicinal chemistry.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to its specific combination of bipyridine and pyrimidinone moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-14(2)23-12-24(19(13)26)11-18(25)22-10-15-3-8-21-17(9-15)16-4-6-20-7-5-16/h3-9,12H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRJROJOHMTONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.